![molecular formula C16H14N2O2 B12809192 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one CAS No. 66469-91-8](/img/structure/B12809192.png)
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the phenanthroline family, which is characterized by its polycyclic aromatic structure. The presence of a methoxy group and a tetrahydrocyclopenta ring adds to its distinctiveness and potential reactivity.
准备方法
The synthesis of 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one involves multiple steps, typically starting with the formation of the phenanthroline core. Common synthetic routes include:
Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.
Reduction: The acyl group is then reduced to form the corresponding alkane.
Cyclization: The formation of the tetrahydrocyclopenta ring is achieved through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic systems and continuous flow reactors.
化学反应分析
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the phenanthroline core.
Complexation: It can form complexes with metal ions, which are useful in catalysis and material science
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
科学研究应用
4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Its metal complexes have been studied for their potential as enzyme inhibitors and therapeutic agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials
作用机制
The mechanism of action of 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one involves its ability to chelate metal ions. This chelation can inhibit metalloproteases and other metal-dependent enzymes, affecting various biological pathways. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially disrupting their normal function .
相似化合物的比较
Similar compounds include:
4,7-Dimethoxy-1,10-phenanthroline: Known for its use as a ligand in organic synthesis.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Used as a metal-chelating agent in various applications.
1,10-Phenanthroline: A well-known chelating agent with broad applications in chemistry and biology.
属性
CAS 编号 |
66469-91-8 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
4-methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-8-9-4-3-7-17-14(9)15-13(12)10-5-2-6-11(10)16(19)18-15/h3-4,7-8H,2,5-6H2,1H3,(H,18,19) |
InChI 键 |
KTFLGYHJZMEMCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C3=C(CCC3)C(=O)NC2=C4C(=C1)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


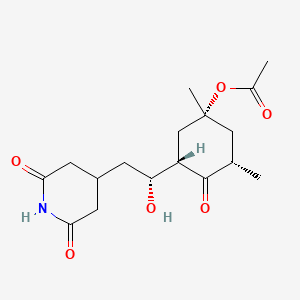
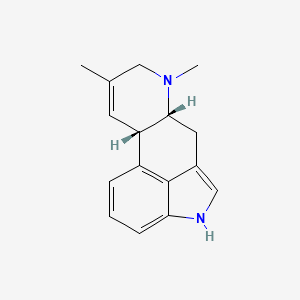
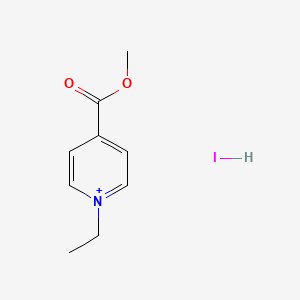
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)

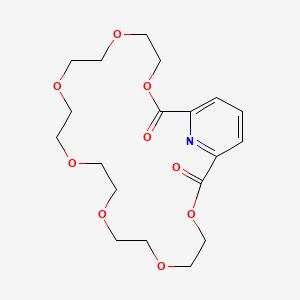
![Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B12809155.png)
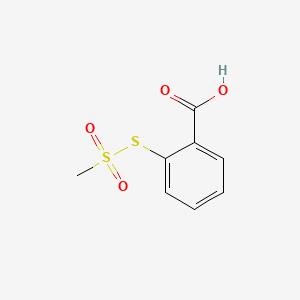

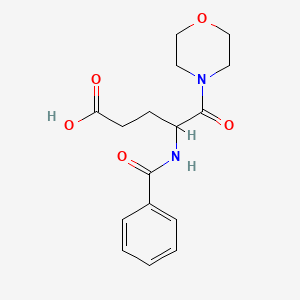
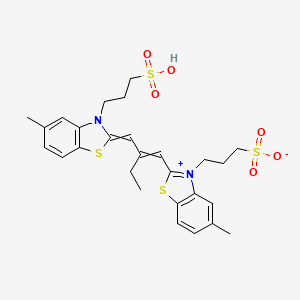
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)

